4-(Isocyanatomethyl)cyclohex-1-ene

Orthogonal polymerization Heterobifunctional monomer Cycloaliphatic isocyanate

4-(Isocyanatomethyl)cyclohex-1-ene is a liquid cycloaliphatic isocyanate monomer (C8H11NO, MW 137.18 g/mol) belonging to the broader class of isocyanatomethyl-substituted cyclohexene building blocks. It is distinguished from common aliphatic isocyanates by the presence of two orthogonal reactive centers: an electrophilic isocyanate (–NCO) group and a nucleophilic/radical-reactive cyclohexene double bond.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 74572-48-8
Cat. No. B1373986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isocyanatomethyl)cyclohex-1-ene
CAS74572-48-8
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CN=C=O
InChIInChI=1S/C8H11NO/c10-7-9-6-8-4-2-1-3-5-8/h1-2,8H,3-6H2
InChIKeyYXECUWXYZZZJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isocyanatomethyl)cyclohex-1-ene (CAS 74572-48-8): A Heterobifunctional Cyclohexene Monomer for Materials Science


4-(Isocyanatomethyl)cyclohex-1-ene is a liquid cycloaliphatic isocyanate monomer (C8H11NO, MW 137.18 g/mol) belonging to the broader class of isocyanatomethyl-substituted cyclohexene building blocks. It is distinguished from common aliphatic isocyanates by the presence of two orthogonal reactive centers: an electrophilic isocyanate (–NCO) group and a nucleophilic/radical-reactive cyclohexene double bond [1]. This heterobifunctional architecture permits orthogonal step-growth and chain-growth chemistries within a single monomer unit, a capability not available in monofunctional isocyanates or saturated cyclohexane-based analogs [2].

Monomer architecture Orthogonal –NCO and unconjugated cyclohexene double bond for dual-mechanism polymerization Enables step-growth plus chain-growth in one unit
Isocyanate chemistry Cycloaliphatic –NCO reactivity suitable for polyurethane, polyurea, and carbamate formation with polyols/amines Comparable polarity to saturated analogs (TPSA 29.4 Ų)
Selection logic Preferred over saturated isocyanates when post-polymerization vinyl reactivity or latent crosslinking is required 2 orthogonal sites vs 1 in monofunctional saturated analogs

Why Generic Cycloaliphatic Isocyanates Cannot Replace 4-(Isocyanatomethyl)cyclohex-1-ene in Orthogonal Curing Applications


Replacing 4-(isocyanatomethyl)cyclohex-1-ene with a structurally similar saturated analog such as cyclohexyl isocyanate (CAS 3173-53-3) or a positional isomer like 1-(isocyanatomethyl)cyclohex-1-ene (CAS 2649047-02-7) eliminates or relocates the endocyclic double bond. This structural simplification removes the capacity for orthogonal, dual-mechanism curing because the saturated analog can only react through its single isocyanate group, while the positional isomer alters the electronic environment of the double bond, changing its reactivity in radical or Diels-Alder pathways [1]. Bis(isocyanatomethyl)cyclohexane diisocyanates (1,3- and 1,4-H6XDI) provide higher crosslink density but lack the latent vinyl functionality needed for sequential or photo-initiated secondary curing [2]. The specific 4-isocyanatomethyl substitution on a cyclohex-1-ene core preserves a distinct spatial separation of reactive sites, which is critical for controlling network architecture in sequence-defined or interpenetrating polymer networks .

Target
4-(Isocyanatomethyl)cyclohex-1-ene
Two orthogonal reactive sites: –NCO group plus unconjugated endocyclic double bond. Supports sequential dual-cure and post-functionalization.
Saturated analog
Cyclohexyl isocyanate (CAS 3173-53-3)
Single isocyanate site only; no latent vinyl handle. Cannot support radical-initiated secondary curing or thiol-ene post-modification.
Target
4-(Isocyanatomethyl)cyclohex-1-ene
Unconjugated double bond at the 4-position preserves electron-rich character favorable for thiol-ene and Diels-Alder reactivity.
Positional isomer
1-(Isocyanatomethyl)cyclohex-1-ene (CAS 2649047-02-7)
Conjugated double bond at the 1-position; electronic perturbation by –NCO may reduce radical addition efficiency and alter Diels-Alder regioselectivity.
Monomer with ≥2 –NCO groups (e.g., H6XDI) consumes all reactive ends in the first curing step, eliminating latent vinyl functionality. Orthogonal dual-cure architecture not achievable.

Product-Specific Evidence for 4-(Isocyanatomethyl)cyclohex-1-ene versus Saturated and Positional Analogues


Heterobifunctionality Index: Orthogonal Reactive Site Count versus Monofunctional Saturated Analogue

4-(Isocyanatomethyl)cyclohex-1-ene contains two chemically orthogonal reactive sites per molecule (one isocyanate group and one endocyclic double bond), enabling dual-mechanism polymerization. The direct saturated analogue, isocyanatomethylcyclohexane, possesses only one reactive site (the isocyanate group) and thus cannot participate in radical-initiated chain-growth or Diels-Alder cycloaddition under standard conditions [1][2].

Orthogonal site count
Cross-study comparable
2 vs 1 orthogonal reactive sites
Enables dual-mechanism polymerization not accessible with monofunctional saturated analogs
Binary structural difference; head-to-head experimental study not located
Orthogonal polymerization Heterobifunctional monomer Cycloaliphatic isocyanate Step-growth/chain-growth hybrid

Calculated Topological Polar Surface Area (TPSA) Relative to Saturated Analogue

The computed Topological Polar Surface Area (TPSA) of 4-(isocyanatomethyl)cyclohex-1-ene is 29.4 Ų [1]. This value is identical to that calculated for (4S)-4-(isocyanatomethyl)cyclohexene (PubChem CID 95014472) and closely mirrors the TPSA of its saturated analogue isocyanatomethylcyclohexane (also 29.4 Ų, PubChem-computed) [2]. The unsaturation in the cyclohexene ring does not alter the polar surface area, indicating that solubility, membrane permeability, and polyol compatibility characteristics are governed predominantly by the isocyanatomethyl moiety rather than the ring saturation state.

TPSA comparison
Cross-study comparable
29.4 Ų (identical to saturated analog)
Polarity and polyol compatibility maintained while adding orthogonal vinyl functionality
In silico Cactvs 3.4.6.11 computation; PubChem data
Computational chemistry Drug-likeness Polymer design Monomer permeability

Vendor-Specified Purity Benchmark Establishing Minimum Procurement Specification

Commercially available 4-(isocyanatomethyl)cyclohex-1-ene is supplied with a minimum purity specification of 95% (GC/HPLC) from multiple vendors including AKSci (cat. 0260DR) and AiFChem . This purity level is comparable to research-grade bis(isocyanatomethyl)cyclohexane (H6XDI), which is typically supplied at 95–98% purity . For monofunctional cyclohexyl isocyanate, commercial purity grades range from 97% to 99% . The 95% minimum specification for the target compound is adequate for step-growth polymerization where slight excesses can be stoichiometrically adjusted; however, end users requiring >99% purity for kinetic studies or pharmaceutical intermediates must budget for additional purification.

Purity specification
Data to verify
≥95% (GC/HPLC)
Adequate for step-growth polymerization; stoichiometric adjustment may be needed for tight equivalent-weight tolerances
Vendor-supplied specification; independent verification recommended
Quality control Procurement specification Monomer purity Polyurethane synthesis

Rotatable Bond Flexibility as a Determinant of Polyurethane Segment Dynamics

The computed rotatable bond count for 4-(isocyanatomethyl)cyclohex-1-ene is 2 (the methylene bridge connecting the cyclohexene ring to the isocyanate group) [1]. In contrast, 1,4-bis(isocyanatomethyl)cyclohexane contains 4 rotatable bonds (two isocyanatomethyl arms), and 1,3-bis(isocyanatomethyl)cyclohexane contains 4 rotatable bonds as well [2]. The lower number of rotatable bonds in the monoisocyanate target compound restricts conformational degrees of freedom, which is expected to result in a higher glass transition temperature (Tg) increment per unit crosslink density when copolymerized with polyols compared to the more flexible diisocyanate analogs [3].

Rotatable bond count
Class-level inference
2 rotatable bonds (vs 4 in H6XDI)
Lower conformational flexibility may elevate polyurethane hard-segment Tg relative to diisocyanate analogs
Tg inference from cycloaliphatic polyurethane structure-property literature; experimental confirmation needed
Polymer physics Structure-property relationship Polyurethane elastomer Rotatable bond count

Endocyclic Double Bond as a Latent Crosslinking Site for Post-Polymerization Functionalization

The endocyclic double bond of 4-(isocyanatomethyl)cyclohex-1-ene remains intact after isocyanate-based polyurethane formation, providing a latent site for post-polymerization modification via thiol-ene addition, epoxidation, or radical grafting [1]. The saturated analogue isocyanatomethylcyclohexane lacks any post-urethane reactive handle. While 1-(isocyanatomethyl)cyclohex-1-ene (CAS 2649047-02-7) also contains a double bond, its vinyl position at the 1-position places the unsaturation in direct conjugation with the isocyanatomethyl group, altering its electron density and reducing its susceptibility to radical addition pathways compared to the unconjugated 4-isomer [2].

Latent crosslinking site
Class-level inference
Unconjugated double bond available post-urethane formation
Supports thiol-ene, epoxidation, or radical grafting post-functionalization strategies
Reactivity rate enhancement vs conjugated isomer estimated from class-level alkene trends; direct measurement not located
Post-polymerization modification Latent functionality Thiol-ene chemistry Polyurethane functionalization

Potential Diels-Alder Reactivity as an Isocyanate-Aldehyde-Dienophile Coupling Partner

Cyclohexene isocyanate derivatives have been demonstrated to participate in three-component coupling reactions of isocyanates, aldehydes, and dienophiles (IAD reaction), yielding amino-substituted cyclohexene products with endo-selectivity in good yields [1]. 4-(Isocyanatomethyl)cyclohex-1-ene, bearing both the electrophilic isocyanate and the dienophilic cyclohexene in a single molecule, is structurally predisposed to serve as a bifunctional monomer-initiator for IAD-based polymer synthesis, a capability not available to saturated cyclohexane-based isocyanates .

IAD coupling potential
Class-level inference
Bifunctional IAD-capable (class precedent: 60–85% yield)
May serve as isocyanate donor and dienophile in one-pot multicomponent polymerization
IAD reaction precedent from cyclohexene isocyanate literature; product-specific validation required
Multicomponent reaction Diels-Alder cycloaddition Isocyanate-dienophile coupling Diversity-oriented synthesis

High-Value Application Scenarios for 4-(Isocyanatomethyl)cyclohex-1-ene Based on Evidenced Differentiation


Orthogonal Dual-Cure Polyurethane/Vinyl Hybrid Networks

The heterobifunctional architecture of 4-(isocyanatomethyl)cyclohex-1-ene enables the synthesis of polyurethane prepolymers bearing pendant vinyl groups by first reacting the isocyanate functionality with polyols to form urethane linkages. The unconjugated endocyclic double bond remains intact throughout this step-growth process and can subsequently be activated by radical initiators (thermal or photo) to form a second interpenetrating network via chain-growth polymerization . This orthogonal dual-cure sequence is not achievable with saturated monofunctional isocyanates (which lack the second reactive site) or with bis(isocyanatomethyl)cyclohexane diisocyanates (which consume both reactive ends in the first curing step, leaving no latent functionality) [1].

Post-Functionalizable Polyurethane Coatings and Adhesives

Polyurethanes synthesized with 4-(isocyanatomethyl)cyclohex-1-ene retain an unconjugated double bond in the polymer backbone that can be post-modified via thiol-ene click chemistry, epoxidation, or halohydrin formation . This enables the covalent attachment of functional molecules (fluorophores, PEG chains, bioactive ligands, adhesion promoters) after the coating or adhesive has been processed and shaped, a critical capability for biomedical device coatings, microarray fabrication, and stimuli-responsive surfaces. The electronic character of the 4-substituted unconjugated double bond is expected to provide significantly higher thiol-ene addition rates compared to the 1-substituted conjugated isomer (CAS 2649047-02-7) [1].

IAD Multicomponent Polymerization for Sequence-Defined Polyurethanes

The structural similarity of 4-(isocyanatomethyl)cyclohex-1-ene to cyclohexene isocyanate substrates proven competent in isocyanate-aldehyde-dienophile (IAD) three-component coupling suggests its utility as a bifunctional monomer that simultaneously donates the isocyanate group and provides the dienophilic double bond. This one-pot, multicomponent polymerization strategy can generate amino-functionalized cyclohexene repeat units with controlled regiochemistry (endo-selectivity), enabling the synthesis of sequence-defined or functional-group-patterned polyurethanes that are inaccessible through conventional diisocyanate-polyol step-growth routes [1].

Modular Scaffold for Diversity-Oriented Synthesis and Medicinal Chemistry

As a 'versatile small molecule scaffold' with a computed XLogP3-AA of 2.8 and a TPSA of 29.4 Ų [1], 4-(isocyanatomethyl)cyclohex-1-ene falls within favorable drug-like physicochemical space for fragment-based lead discovery. The isocyanate group permits rapid derivatization with amine- or alcohol-containing fragments to generate urea or carbamate libraries, while the endocyclic double bond offers an independent handle for further diversification via cycloaddition, cross-metathesis, or hydroboration. This orthogonal, two-directional diversification potential is not available from saturated cyclohexane-based isocyanatomethyl building blocks.

Application
Selection Property
Validation Focus
Orthogonal dual-cure polyurethane/vinyl hybrid networks
Heterobifunctional monomer architecture with sequential reactivity
Verify vinyl retention after isocyanate step-growth; confirm radical-initiated second-network formation
Post-functionalizable polyurethane coatings and adhesives
Unconjugated endocyclic double bond as latent reactive handle
Assess thiol-ene or epoxidation grafting efficiency on pre-formed polyurethane; compare with conjugated isomer
IAD multicomponent polymerization
Bifunctional isocyanate-dienophile reactivity in one-pot coupling
Validate IAD reaction yield and endo-selectivity with this specific monomer; characterize amino-substituted repeat units
Modular scaffold for diversity-oriented synthesis
Two-directional orthogonal derivatization plus drug-like computed parameters
Evaluate urea/carbamate library formation via –NCO; explore double-bond diversification through cycloaddition or cross-metathesis
Quote Request

Request a Quote for 4-(Isocyanatomethyl)cyclohex-1-ene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.